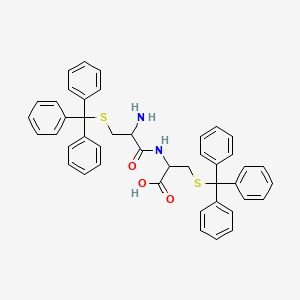

s-Tritylcysteinyl-s-tritylcysteine

Description

Properties

CAS No. |

35959-69-4 |

|---|---|

Molecular Formula |

C44H40N2O3S2 |

Molecular Weight |

708.9 g/mol |

IUPAC Name |

2-[(2-amino-3-tritylsulfanylpropanoyl)amino]-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C44H40N2O3S2/c45-39(31-50-43(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)41(47)46-40(42(48)49)32-51-44(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39-40H,31-32,45H2,(H,46,47)(H,48,49) |

InChI Key |

LFEFTIFZIBYSGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for S Tritylcysteinyl S Tritylcysteine and Its Precursors

Strategies for the S-Tritylation of Cysteine Monomers

The introduction of the trityl (triphenylmethyl, Trt) group onto the sulfur atom of cysteine is a fundamental step in preparing the necessary precursor for peptide synthesis. nih.gov S-trityl-L-cysteine is a key derivative used in the synthesis of more complex peptides and their analogs. nih.govresearchgate.net This protection strategy is particularly prevalent in the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) approach, as the trityl group can be conveniently removed simultaneously with the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.combachem.com

Achieving high selectivity and yield in the S-tritylation of cysteine requires careful control over reaction parameters to prevent side reactions, such as alkylation at other nucleophilic sites or racemization of the chiral center. google.com Cysteine's high nucleophilicity makes its thiol group the preferential site for alkylation. nih.gov However, optimizing conditions is essential to ensure specificity. nih.gov

Key variables in the optimization process include the choice of solvent, base, and the stoichiometry of the reactants. For instance, a patented method for synthesizing S-trityl-L-cysteine amide with high enantiomeric purity highlights the challenges of racemization in existing methods and proposes a resolution step to obtain products with high chiral purity. google.com Research into cysteine alkylation for mass spectrometry applications has shown that restricting the pH to below neutral, limiting the concentration of the alkylating agent, and keeping reaction times short can significantly improve specificity and prevent modifications at other sites like primary amines. nih.gov

Table 1: Illustrative Reaction Conditions for S-Alkylation of Cysteine This table provides a generalized overview of factors to consider for optimizing the S-tritylation of cysteine, based on findings from related cysteine alkylation studies.

| Parameter | Condition | Rationale / Effect on Selectivity and Yield |

| pH | Below neutral | Minimizes non-specific alkylation at other nucleophilic sites, such as amines. nih.gov |

| Reagent Concentration | Limited equivalents of trityl chloride | Reduces the likelihood of over-alkylation or side reactions. nih.gov |

| Solvent | Aprotic solvents (e.g., THF, DMF) | Solubilizes reactants and can influence reaction rates. google.com |

| Base | Weak, non-nucleophilic base | Neutralizes the HCl byproduct without competing in the alkylation reaction. |

| Reaction Time | Minimized (e.g., < 5 minutes in some applications) | Reduces exposure to conditions that may promote side reactions or racemization. nih.gov |

| Temperature | Low temperature (e.g., 0-10 °C) | Controls reaction kinetics and minimizes side product formation, although it can present challenges for industrial scale-up. google.com |

Following the S-tritylation reaction, the resulting S-trityl-L-cysteine must be purified to remove unreacted starting materials, byproducts, and any racemized product. Standard purification techniques in organic synthesis, such as recrystallization and column chromatography, are commonly employed. A specific method to enhance enantiomeric purity involves chemical resolution, where the crude product reacts with a chiral acid, such as L-dibenzoyl tartaric acid, to form diastereomeric salts. google.com These salts, possessing different physical properties, can be separated by crystallization. Subsequent neutralization of the purified salt yields the S-trityl-L-cysteine intermediate with high enantiomeric excess. google.com

Peptide Bond Formation Techniques for S-Tritylcysteinyl-S-Tritylcysteine Dimerization

The formation of the amide bond between two S-trityl-L-cysteine molecules is the central step in synthesizing the target dipeptide. This can be accomplished through either solution-phase or solid-phase methodologies, with the choice of method often depending on the scale and purpose of the synthesis. wikipedia.org

Classical solution-phase peptide synthesis involves the reaction of two amino acid derivatives in a suitable organic solvent. wikipedia.org To form this compound, one molecule of N-protected S-trityl-L-cysteine is activated at its C-terminus and then reacted with a second molecule of C-terminally protected S-trityl-L-cysteine.

The activation of the carboxylic acid is typically achieved using a coupling reagent, which converts the hydroxyl group into a better leaving group. youtube.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are frequently used for this purpose. wikipedia.orgyoutube.com However, activation with carbodiimides can lead to racemization of the activated amino acid. wikipedia.org To mitigate this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the activated intermediate to form an active ester that is less prone to racemization. wikipedia.org

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides in a research setting. wikipedia.orgyoutube.com In this approach, the peptide is assembled stepwise while anchored to a solid support, typically a polymer resin. youtube.com For the synthesis of this compound, the first S-trityl-L-cysteine residue is attached to a resin, such as a 2-chlorotrityl chloride resin, which is particularly useful for preparing protected peptide acids. researchgate.netcsic.es

The synthesis proceeds by removing the temporary N-terminal protecting group (commonly Fmoc) and then coupling the next Fmoc-protected S-trityl-L-cysteine. chemicalbook.com The synthesis of C-terminal cysteine peptides using SPPS can be problematic, as the α-proton of the cysteine residue is susceptible to abstraction by the base (e.g., piperidine) used for Fmoc removal, which can lead to epimerization. csic.esnih.gov Careful selection of the resin, protecting groups, and deprotection conditions is crucial to minimize this side reaction. csic.es

The choice of activation reagent is critical for achieving efficient peptide bond formation while minimizing side reactions, particularly racemization. bachem.comnih.gov There are several classes of coupling reagents, each with its own advantages and disadvantages.

Carbodiimides: Reagents like DCC and EDC activate the carboxylic acid to form an O-acylisourea intermediate. They are effective but carry a significant risk of racemization, which can be suppressed by additives like HOBt or 1-hydroxy-7-aza-benzotriazole (HOAt). wikipedia.org

Phosphonium (B103445) Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators.

Aminium/Uronium Reagents: This class includes reagents like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). When using these reagents for coupling sensitive amino acids like cysteine, it is often recommended to use a weaker, non-nucleophilic base such as collidine instead of stronger bases to significantly reduce the loss of optical integrity. bachem.comchemicalbook.com

The efficiency of these reagents can be influenced by steric hindrance at the coupling site and the specific amino acid residues involved. nih.gov

Table 2: Comparison of Common Activation Reagents for Peptide Synthesis

| Reagent Class | Example(s) | Mechanism / Key Features | Common Additives/Bases | Potential Issues |

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate. wikipedia.org | HOBt, HOAt to suppress racemization. wikipedia.org | High risk of racemization without additives. wikipedia.org |

| Phosphonium | PyBOP | Forms an active ester via a phosphonium salt. | DIEA, Collidine | Cost; potential side reactions. |

| Aminium/Uronium | HBTU, HATU | Forms an active ester via a uronium/aminium salt. Highly efficient. chemicalbook.com | DIEA, Collidine (recommended for Cys to reduce epimerization). bachem.comchemicalbook.com | Racemization risk if strong bases are used with sensitive residues. chemicalbook.com |

Convergent Synthesis and Fragment Condensation Approaches Incorporating this compound

The dipeptide this compound can serve as a valuable building block in a convergent or fragment condensation strategy. In this approach, the pre-synthesized and purified dipeptide, with its cysteine residues protected by bulky trityl groups, would be coupled with other peptide fragments to assemble a larger target peptide. This method is particularly useful for incorporating adjacent cysteine residues into a peptide sequence.

The use of a dipeptide fragment like this compound offers several advantages in a convergent synthesis:

Reduced Step Count in the Final Assembly: By preparing the dicysteine unit in advance, the number of individual coupling and deprotection steps on the main peptide chain is reduced.

Simplified Purification: The purification of a larger, pre-formed fragment can be more straightforward than the purification of a growing peptide chain after each amino acid addition, which can be complicated by the accumulation of closely related byproducts.

Minimized Side Reactions: Cysteine residues are prone to various side reactions during peptide synthesis. peptide.com By incorporating them as a protected dipeptide fragment, their exposure to multiple reaction cycles is minimized, potentially reducing the formation of unwanted byproducts.

Classical solution-phase fragment condensation has historically been the method of choice for constructing peptides longer than approximately five amino acids. ub.edu While powerful, this technique requires considerable expertise and time. ub.edu Modern strategies often combine solid-phase peptide synthesis (SPPS) for the preparation of fragments, which are then cleaved from the resin and coupled in solution or on a solid support. rsc.org

Enantiomeric Purity Maintenance and Racemization Suppression during Synthesis

Maintaining the enantiomeric purity of amino acids is critical during peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. nih.gov Racemization, the conversion of one enantiomer into an equal mixture of both, is a significant side reaction that can occur during the activation and coupling of amino acids, with cysteine being particularly susceptible. peptide.comub.edu

The trityl (Trt) protecting group on the sulfur atom of cysteine, while effective, can contribute to racemization under certain conditions. peptide.com The level of racemization is influenced by several factors, including the coupling reagents, the base used, and the reaction solvent. acs.org

Key Findings on Racemization Control:

Coupling Reagents: The choice of coupling reagent plays a crucial role. While common phosphonium and aminium-based reagents can lead to significant racemization (5-33% in a model system) when a pre-activation step is used, avoiding this pre-activation can reduce racemization by a factor of 6- to 7-fold. acs.org Carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) have been shown to result in less severe racemization. ub.edu

Base Selection: The basicity and steric hindrance of the organic base used are critical. highfine.com Stronger bases can promote racemization. The use of a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), has been demonstrated to be substantially better than more commonly used bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). acs.org Reducing the amount of base can also help to suppress racemization. acs.org

Solvent Effects: The polarity of the solvent can influence the extent of racemization. Using less polar solvents, such as a mixture of dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), can be beneficial compared to using neat DMF. acs.org

A Chinese patent (CN113214123A) describes a method for synthesizing S-trityl-L-cysteine amide with high enantiomeric purity (ee > 99.0%). google.com This process involves a resolution step using L-dibenzoyl tartaric acid to separate the desired enantiomer, highlighting the importance and feasibility of obtaining enantiopure precursors. google.com

Development of Novel and Sustainable Synthetic Routes

The pharmaceutical and chemical industries are increasingly focused on developing "green" and sustainable synthetic processes to minimize environmental impact. advancedchemtech.comresearchgate.net Traditional peptide synthesis is known for its high consumption of hazardous solvents and reagents, leading to significant waste generation. advancedchemtech.com

Green Chemistry Approaches for this compound Synthesis:

Green Solvents: A major focus of green peptide chemistry is the replacement of conventional solvents like DMF and dichloromethane (DCM), which have toxicity concerns. rsc.orgtandfonline.com Researchers have explored more environmentally benign alternatives. Propylene carbonate has been identified as a suitable green polar aprotic solvent for both solution- and solid-phase peptide synthesis, with comparable or better yields than traditional solvents and no epimerization observed in solution-phase synthesis. rsc.org Other green solvent mixtures, such as anisole (B1667542) combined with N-octyl-2-pyrrolidone (NOP), have also shown promise for swelling various resins and solubilizing protected amino acids. tandfonline.com The use of N-formylmorpholine (NFM) and anisole has also been reported as a green solvent system. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are being explored to reduce reaction times and improve yields, contributing to more sustainable processes. advancedchemtech.comrsc.org

Enzymatic Synthesis: Chemo-enzymatic methods, which utilize enzymes like proteases to form peptide bonds, offer a greener alternative to purely chemical synthesis. mdpi.com These reactions are often performed in aqueous environments and can be highly specific, reducing the need for extensive protecting group strategies and minimizing racemization. mdpi.com

The development of sustainable routes for the synthesis of this compound and its precursors would involve a holistic approach, considering the greenness of solvents, the efficiency of coupling reagents, and the potential for catalytic or enzymatic processes to reduce waste and energy consumption. rsc.org

Chemical Reactivity and Mechanistic Studies of S Tritylcysteinyl S Tritylcysteine

Selective Deprotection Strategies of the S-Trityl Groups

The removal of the S-trityl protecting groups is a critical step in synthetic peptide chemistry. The strategy chosen depends on the desired outcome, whether it is the generation of free thiols or the direct formation of a disulfide bridge. The S-trityl group is favored for its lability in trifluoroacetic acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin support in Fmoc-based SPPS. sigmaaldrich.com

The primary method for cleaving the S-trityl group is acidolysis, typically using concentrated trifluoroacetic acid (TFA). peptide.com The mechanism involves the protonation of the sulfur-trityl bond, leading to the formation of a highly stable trityl cation and the free thiol of the cysteine residue. sigmaaldrich.com

However, this deprotection is an equilibrium reaction. thieme-connect.de The nucleophilic thiol can react with the liberated trityl cation, leading to incomplete deprotection. sigmaaldrich.com To drive the reaction to completion, cation scavengers are essential. thieme-connect.de Hindered silanes, such as triisopropylsilane (B1312306) (TIS), are highly effective scavengers. sigmaaldrich.comnih.gov TIS irreversibly reduces the trityl cation to the inert triphenylmethane (B1682552), thus preventing the re-tritylation of the cysteine thiol and shifting the equilibrium toward the deprotected state. thieme-connect.denih.gov The standard cleavage cocktail for peptides containing Cys(Trt) residues often consists of TFA with scavengers like water and TIS. thieme-connect.de For instance, a mixture of 95% TFA, 5% water, and 1.5% TIS is commonly used. thieme-connect.de

The rate of deprotection can be very rapid. Studies using 0.1 N HCl in hexafluoroisopropanol (HFIP) showed that the removal of an S-trityl group was nearly instantaneous, with less than 1% of the starting material remaining after 5 minutes. The addition of TIS as a scavenger in this system led to quantitative deprotection within 35 minutes. google.com

Orthogonal deprotection refers to the selective removal of one type of protecting group in the presence of others, allowing for specific modifications at different points in a peptide sequence. iris-biotech.dersc.org While the trityl group is acid-labile, its removal can also be achieved under non-acidic conditions, providing orthogonality.

One significant alternative is oxidative cleavage using iodine. peptide.comthieme-connect.de Dissolving the S-trityl protected peptide in a solvent like dichloromethane (B109758) (DCM) and treating it with a solution of iodine can directly yield the disulfide-bridged product. peptide.com This method is particularly useful for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues protected with different groups. thieme-connect.de For example, a pair of Cys(Trt) residues can be selectively deprotected and oxidized with iodine in the presence of other S-protecting groups like S-acetamidomethyl (Acm). thieme-connect.de

Another approach involves the use of metal ions. S-trityl groups can be efficiently cleaved by mercury(II) or silver(I) ions. thieme-connect.de Thallium(III) trifluoroacetate (B77799) has also been shown to remove S-trityl groups, often with simultaneous oxidation to form the disulfide. peptide.comthieme-connect.de

The following table summarizes various deprotection conditions for the S-trityl group.

| Reagent/Condition | Mechanism | Application | Reference |

| TFA / Scavenger (e.g., TIS) | Acidolysis | Standard final deprotection in Fmoc-SPPS | sigmaaldrich.comthieme-connect.de |

| Iodine (I₂) in DCM | Oxidative Cleavage | Direct disulfide formation, orthogonal strategy | peptide.comthieme-connect.de |

| Thallium(III) trifluoroacetate | Oxidative Cleavage | Simultaneous deprotection and oxidation | peptide.comthieme-connect.de |

| Dilute Acid (e.g., 1% TFA in DCM) | Mild Acidolysis | Selective on-resin deprotection | sigmaaldrich.com |

Reaction Pathways and Kinetics of Functional Group Transformations

The reactivity of S-Tritylcysteinyl-S-tritylcysteine is not limited to the deprotection of its side chains. The peptide backbone itself and the interplay between the protecting groups and reaction conditions can lead to various transformations and potential side reactions.

During peptide synthesis and modification, the peptide backbone can undergo undesirable reactions. Cysteine residues are particularly susceptible to racemization and β-elimination. mdpi.com Base-catalyzed β-elimination can occur during the Fmoc deprotection step with piperidine (B6355638), leading to the formation of a dehydroalanine (B155165) intermediate. mdpi.com However, the use of a sterically hindered protecting group like trityl on the cysteine side chain has been shown to minimize this side reaction. mdpi.com

The composition of the peptide backbone significantly influences its susceptibility to enzymatic degradation by proteases. nih.gov While this compound itself is a small molecule, in the context of a larger peptide chain, the nature of the amino acids adjacent to the cysteine residues affects proteolytic stability. nih.gov The introduction of unnatural amino acids or modifications to the backbone structure are strategies employed to enhance resistance to proteolysis. nih.gov

The choice of reaction conditions during deprotection is critical to avoid side reactions and ensure high yields of the desired product. The type and concentration of scavengers, temperature, and reaction time all play a significant role. nih.gov

Studies have shown that scavengers like TIS not only prevent re-protection but can also act as deprotection agents themselves, actively aiding in the removal of S-protecting groups under acidic conditions and even catalyzing disulfide formation. nih.gov For example, incubating a peptide with Cys(Acm) in neat TFA showed no deprotection, but adding 2% TIS resulted in significant conversion to the free thiol and the disulfide dimer. nih.gov This suggests that careful consideration must be given to the scavenger used, especially when the preservation of other protecting groups is desired. nih.gov

The table below illustrates the effect of different scavengers on the deprotection of S-protected cysteine in the presence of TFA.

| Scavenger | Effect on Deprotection | Effect on Disulfide Formation | Reference |

| Triisopropylsilane (TIS) | Enhances deprotection, acts as a reducing agent | Promotes disulfide formation | nih.gov |

| Triethylsilane (TES) | Effective scavenger, may reduce tryptophan | Similar to TIS | sigmaaldrich.com |

| Thioanisole | Effective scavenger | Promotes disulfide formation | nih.gov |

| Water | Scavenger for carbocations | Minimal direct effect on disulfide formation | thieme-connect.de |

Mechanistic Studies of Disulfide Bond Formation from Unprotected Cysteine Thiols

Following the removal of the S-trityl groups from this compound, the resulting dipeptide, cysteinyl-cysteine, possesses two free thiol groups. These thiols are readily oxidized to form an intramolecular disulfide bond, yielding the cyclic molecule known as cystine. This oxidation is a key process for forming structurally important disulfide bridges in many proteins and peptides. nih.govyoutube.com

The formation of the disulfide bond is an oxidation reaction where two thiol groups (-SH) are converted into a disulfide linkage (-S-S-), with the loss of two protons and two electrons. youtube.com This can be achieved through various methods:

Air Oxidation: Simple exposure of the free thiols to atmospheric oxygen, often at a slightly alkaline pH, can facilitate disulfide bond formation. This process can be slow and may lead to a mixture of intermolecular and intramolecular products.

Chemical Oxidation: A more controlled and efficient method involves the use of specific oxidizing agents. As mentioned, iodine (I₂) can be used for simultaneous deprotection and oxidation. peptide.com Other reagents, such as potassium ferricyanide (B76249) or hydrogen peroxide, can also be employed. In biological systems, this process is catalyzed by enzymes. nih.gov

Catalyzed Oxidation: The oxidation process can be promoted by catalysts. Divalent copper ions (Cu²⁺), for instance, have been shown to effectively catalyze disulfide bond formation in proteins, yielding the correct disulfide bridging with minimal side products. google.com The reaction is typically performed in an aqueous medium in the presence of air. google.com

Side Reactions and By-product Formation During Derivatization

The derivatization of this compound, a process intended to modify the molecule for specific analytical or synthetic purposes, can be accompanied by several side reactions. These reactions primarily stem from the lability of the S-trityl protecting groups under various conditions and the inherent reactivity of the cysteine thiol group, even when protected. Understanding these potential side reactions is crucial for optimizing derivatization protocols and minimizing the formation of unwanted by-products.

The trityl (Trt) group, while effective for protecting the sulfhydryl group of cysteine, can be sensitive to acidic and certain basic conditions often employed in derivatization reactions. sigmaaldrich.comresearchgate.net This sensitivity can lead to premature deprotection or the formation of various artifacts.

One of the most common side reactions during procedures involving acidic conditions, such as certain derivatization techniques, is the cleavage of the S-trityl group. sigmaaldrich.com The resulting free thiol is highly nucleophilic and susceptible to re-alkylation or oxidation. For instance, the trityl cation formed upon cleavage is stable and can potentially re-attach to the thiol, although this is often mitigated by the use of cation scavengers like triisopropylsilane (TIS). sigmaaldrich.comnih.gov

In the context of peptide synthesis, which shares similar reaction conditions with derivatization, S-alkylation of cysteine-containing peptides has been observed as an unexpected side reaction during the final trifluoroacetic acid (TFA) cleavage from a solid support. nih.gov This highlights the potential for the cysteine sulfhydryl group, if deprotected, to react with various electrophiles present in the reaction mixture.

Furthermore, when working with N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protected peptides, a notable side reaction involves the transfer of a fluorenylmethyl (Fm) group to the cysteine sulfur. This occurs during Fmoc deprotection using a base like morpholine, where the liberated dibenzofulvene can react with the free thiol of a deprotected cysteine. beilstein-journals.org While this compound itself does not have an Fmoc group, this reaction is illustrative of the potential for by-product formation if similar reactive species are generated during a derivatization process.

The formation of disulfide and polysulfide linkages represents another significant class of side reactions. If the S-trityl group is inadvertently removed, the resulting free thiols can readily oxidize to form disulfide bonds, either intramolecularly or intermolecularly. peptide.com Moreover, the formation of trisulfide derivatives has been reported as a by-product during peptide synthesis involving cystine, particularly during coupling steps. researchgate.net

The conditions under which these side reactions occur and the resulting by-products are summarized in the table below.

| Side Reaction | Conditions | Potential By-products | Relevant Findings |

| Premature S-trityl deprotection | Acidic conditions (e.g., TFA) sigmaaldrich.com | Free thiol-containing molecule, Trityl cation | The S-trityl group is labile to TFA and its removal is a key step in peptide synthesis. sigmaaldrich.com The stability of the resulting trityl cation can lead to reversible reactions if not properly scavenged. sigmaaldrich.com |

| S-Alkylation | Presence of electrophiles and deprotected thiol, particularly during acidic cleavage from solid supports. nih.gov | S-alkylated derivatives (e.g., S-p-hydroxybenzyl) | An unexpected S-alkylation of cysteine residues by a p-hydroxyl benzyl (B1604629) group from the decomposition of a Wang linker has been documented. nih.gov |

| S-Fluorenylmethylation | During Fmoc-deprotection with a base like morpholine, leading to the formation of dibenzofulvene. beilstein-journals.org | S-fluorenylmethyl (Fm) protected species | The cysteine thiolate can add to the exocyclic double bond of dibenzofulvene, a by-product of Fmoc deprotection. beilstein-journals.org |

| Disulfide/Polysulfide Formation | Oxidative conditions following the removal of the S-trityl group. peptide.comresearchgate.net | Dimeric or polymeric species linked by disulfide or trisulfide bonds. | Removal of the S-trityl group with iodine can lead to simultaneous oxidation to form disulfides. peptide.com Trisulfide derivatives have been observed during coupling reactions with di-NH2-protected cystine. researchgate.net |

These findings underscore the importance of carefully selecting derivatization reagents and conditions to maintain the integrity of the S-trityl protecting groups on this compound. The choice of acidic or basic reagents, the presence of potential electrophiles, and the control of the redox environment are all critical factors in preventing the formation of unwanted by-products.

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Role of S-Tritylcysteinyl-S-Tritylcysteine as a Chiral Building Block

The inherent chirality of the cysteine moiety within this compound and its derivatives makes it a valuable chiral building block in asymmetric synthesis. The stereocenter at the α-carbon of cysteine can be used to induce stereoselectivity in a variety of chemical transformations.

Researchers have successfully employed S-trityl-L-cysteine as a precursor in the asymmetric synthesis of other chiral molecules. For instance, the efficient asymmetric synthesis of both (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine has been demonstrated using a camphorsultam as a chiral auxiliary. sigmaaldrich.com In this process, the stereoselective alkylation of a phenylthiazolinylcamphorsultam derived from S-trityl-L-cysteine allows for the controlled introduction of a methyl group, leading to the desired α-methylcysteine derivatives with high stereopurity. sigmaaldrich.com This highlights how the trityl-protected cysteine scaffold can serve as a foundational element for constructing more complex chiral amino acids.

The bulky nature of the trityl group can also play a role in directing the stereochemical outcome of reactions by sterically hindering certain approaches of a reagent to the reactive center. This steric influence, combined with the pre-existing chirality of the cysteine, provides a powerful tool for chemists to control the three-dimensional arrangement of atoms in the products of a reaction.

Utilization in the Synthesis of Complex Peptides and Cyclic Architectures

The synthesis of complex peptides, particularly those containing multiple cysteine residues, presents a significant challenge due to the propensity of the thiol side chains to undergo unwanted oxidation and side reactions. The trityl protecting group is a cornerstone of modern peptide synthesis, especially in the context of Fmoc-based solid-phase peptide synthesis (SPPS), for mitigating these issues. creative-peptides.comwikipedia.org

S-trityl-L-cysteine is widely used to introduce cysteine residues into a growing peptide chain. wikipedia.org The trityl group effectively masks the reactive thiol, preventing its participation in undesired reactions during the sequential coupling of amino acids. creative-peptides.comresearchgate.net Its stability to the basic conditions used for Fmoc group removal and its lability to acidic conditions make it highly compatible with standard SPPS protocols. creative-peptides.comwikipedia.org

Furthermore, S-trityl protection is instrumental in the synthesis of cyclic peptides. ontosight.aiacs.orgnih.gov Many biologically active peptides possess a cyclic structure, which often confers increased stability and receptor binding affinity. The synthesis of these cyclic architectures frequently relies on the formation of a disulfide bridge between two cysteine residues. By incorporating S-trityl protected cysteines into the linear peptide precursor, the thiol groups remain protected until after the peptide has been cleaved from the solid support. Subsequent removal of the trityl groups in solution allows for the controlled oxidation of the thiols to form the desired intramolecular disulfide bond, leading to the cyclic peptide. creative-peptides.comrsc.org

| Feature of S-trityl-cysteine | Application in Peptide Synthesis | Reference |

| Thiol Protection | Prevents unwanted side reactions and oxidation of the cysteine sulfhydryl group during peptide chain elongation. | creative-peptides.comresearchgate.net |

| Fmoc SPPS Compatibility | Stable to the basic conditions required for Fmoc deprotection, allowing for seamless integration into automated and manual synthesis protocols. | creative-peptides.comwikipedia.org |

| Acid Lability | Readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free thiol for subsequent reactions. | creative-peptides.com |

| Role in Cyclization | Enables the synthesis of cyclic peptides by allowing for the selective deprotection and subsequent formation of disulfide bridges between cysteine residues. | ontosight.aiacs.org |

Contribution to Regioselective Disulfide Bridging Strategies in Multicysteine Peptides

Many natural and synthetic peptides contain multiple disulfide bonds, and the correct connectivity of these bridges is often crucial for their biological activity. The formation of a specific disulfide bond pattern among several possible isomers is known as regioselective disulfide bridging. S-trityl protection, when used in concert with other orthogonal cysteine protecting groups, is a key strategy for achieving this regioselectivity. nih.govacs.orgnih.gov

The principle of orthogonal protection involves using multiple protecting groups that can be removed under different, non-interfering conditions. researchgate.net In the context of multicysteine peptides, a common strategy involves protecting different pairs of cysteine residues with distinct protecting groups. For example, one pair of cysteines might be protected with the acid-labile trityl group, while another pair is protected with the acetamidomethyl (Acm) group, which is stable to acid but can be removed by reagents like iodine or silver ions. nih.govacs.org

This approach allows for the stepwise formation of disulfide bonds. After the synthesis of the linear peptide with differentially protected cysteines, the trityl groups can be selectively removed under acidic conditions, and the resulting free thiols can be oxidized to form the first disulfide bridge. The Acm groups on the other cysteine pair remain intact during this process. Subsequently, the Acm groups can be removed under their specific deprotection conditions, and the second disulfide bond can be formed. This strategy ensures that the cysteine residues are paired in the desired manner, leading to the synthesis of the correct disulfide isomer. nih.govnih.govsigmaaldrich.com

| Protecting Group Combination | Deprotection Conditions | Application | Reference |

| Trityl (Trt) and Acetamidomethyl (Acm) | Trt: Acid (e.g., TFA); Acm: Iodine or Silver Ions | Stepwise formation of two distinct disulfide bonds in a multicysteine peptide. | nih.govacs.org |

| Trityl (Trt) and tert-butylthio (StBu) | Trt: Acid; StBu: Reducing agents (e.g., thiols) | Regioselective synthesis of peptides with multiple disulfide bridges. | nih.govacs.org |

Precursor in Thiol-Based Bioconjugation Chemistries (from a purely chemical perspective)

From a purely chemical standpoint, S-trityl cysteine derivatives are fundamental precursors for thiol-based bioconjugation. The essence of this chemistry lies in the high nucleophilicity of the cysteine thiol group, which allows for its selective reaction with various electrophilic partners to form stable covalent bonds. However, to achieve site-specific conjugation, the thiol group must be in its reduced, free state.

During the synthesis of peptides or other molecules intended for bioconjugation, the cysteine thiol is typically protected to prevent premature reactions. The trityl group serves as an effective, temporary mask for the thiol. Once the synthesis of the molecular scaffold is complete, the trityl group can be cleanly removed under acidic conditions to unveil the reactive sulfhydryl group. creative-peptides.com

This deprotected thiol is then available to participate in a range of chemoselective ligation reactions. Common thiol-specific bioconjugation strategies include Michael additions to maleimides and reactions with iodoacetamides or pyridyl disulfides. nih.gov The ability to deprotect the cysteine at a desired stage in a synthetic sequence, a feature provided by the S-trityl protecting group, is therefore a critical prerequisite for these powerful bioconjugation techniques.

Integration into Dynamic Covalent Chemistry Frameworks

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic molecular systems that can adapt and reconfigure. The disulfide bond is a prime example of a dynamic covalent bond, as it can undergo reversible cleavage and formation through thiol-disulfide exchange reactions.

This compound, upon deprotection of the trityl groups, yields two free cysteine thiols that are poised to form a disulfide bond. This disulfide linkage can be integrated into larger molecular or supramolecular frameworks. The reversible nature of the disulfide bond within these frameworks allows for the exploration of dynamic systems. For example, in the presence of a reducing agent or an excess of another thiol, the disulfide bond can be cleaved. Conversely, under oxidizing conditions, the disulfide bond can be reformed.

This dynamic behavior can be harnessed to create responsive materials, self-healing polymers, and complex molecular libraries. While direct studies on this compound in DCC are not extensively documented, its role as a precursor to the fundamental disulfide linkage places it at the heart of this field. The principles of disulfide-based DCC are well-established in the formation of peptide and protein quaternary structures, where dynamic disulfide bonds can impart defined and tunable assemblies. acs.org

Scaffold for Supramolecular Assemblies and Material Science Research

The trityl group, far from being merely a passive protecting group, can actively participate in directing the formation of higher-order structures. Its large, hydrophobic, and aromatic nature makes it a powerful motif for driving self-assembly through non-covalent interactions such as π-stacking and hydrophobic effects. nih.govacs.org This has led to the exploration of S-trityl cysteine-containing molecules as scaffolds for supramolecular assemblies and in materials science.

Recent research has recognized the triphenylmethane (B1682552) (trityl) group as a "supramolecular synthon" capable of influencing crystal engineering and the formation of complex assemblies. nih.gov When incorporated into peptides or other molecules, the bulky trityl groups can promote aggregation and the formation of well-defined nanostructures, such as fibrils and hydrogels. nih.govacs.org These self-assembled materials have potential applications in areas like cell culture, drug delivery, and catalysis. researchgate.net

The trityl group can also act as a "supramolecular protective group," influencing the packing of molecules in the solid state and precluding certain intermolecular interactions while favoring others. nih.gov This ability to control the spatial arrangement of molecules is of significant interest in the rational design of new materials with specific properties. Therefore, this compound and related compounds are not just building blocks for molecules but also for the construction of functional supramolecular systems.

Theoretical and Computational Investigations of S Tritylcysteinyl S Tritylcysteine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of S-Tritylcysteinyl-S-tritylcysteine is essential to understand its three-dimensional structure and flexibility, which are key determinants of its physical and chemical properties. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of this dipeptide by simulating the atomic motions over time. researchgate.netnih.gov

MD simulations of this compound would likely reveal a complex potential energy surface with multiple local minima. The dominant conformations would be governed by a balance of steric hindrance from the bulky trityl groups and intramolecular interactions, such as hydrogen bonding between the amide backbone and the terminal carboxyl and amino groups. The trityl groups themselves have inherent propeller-like conformations that can adopt different helicities (P or M), further contributing to the conformational diversity. nih.gov

A typical MD simulation protocol would involve:

System Setup: The dipeptide would be placed in a simulation box, solvated with an appropriate solvent model (e.g., water or a less polar solvent to reflect its lipophilic character).

Energy Minimization: The initial structure would be subjected to energy minimization to relieve any steric clashes.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

Production Run: A long simulation run (on the order of nanoseconds to microseconds) would be performed to sample a wide range of conformations.

Analysis of the MD trajectory would provide insights into various structural and dynamic properties.

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Hypothetical Value | Description |

| Radius of Gyration (Rg) | 8.5 ± 0.5 Å | A measure of the molecule's compactness. A larger value indicates a more extended conformation. |

| Root Mean Square Deviation (RMSD) | 3.2 ± 0.8 Å | Measures the average distance between the atoms of superimposed conformations, indicating structural stability. |

| Dominant Dihedral Angles (Φ, Ψ) | Φ: -60° to -80°, Ψ: +120° to +140° | These backbone dihedral angles would define the secondary structure tendencies of the peptide. |

| Trityl Group Helicity | PMP/MPM interconversion | The phenyl rings of the trityl groups can rotate, leading to different helical arrangements. nih.gov |

| Intramolecular H-bonds | N-H···O=C (backbone) | The presence and persistence of hydrogen bonds would be critical for stabilizing specific conformations. |

These simulations can also shed light on the dynamic behavior of the molecule, such as the flexibility of the peptide backbone and the rotational freedom of the trityl groups. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound. nih.gov These methods provide a detailed picture of the electron distribution, orbital energies, and electrostatic potential.

Calculations would likely show that the highest occupied molecular orbital (HOMO) is localized on the sulfur atoms and the phenyl rings of the trityl groups, indicating these are the most probable sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be distributed over the peptide backbone and the trityl groups. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

The electrostatic potential map would reveal the distribution of charge across the molecule. The nitrogen and oxygen atoms of the peptide backbone would exhibit negative electrostatic potential, making them susceptible to interaction with electrophiles or hydrogen bond donors. The bulky, nonpolar trityl groups would be characterized by a neutral or slightly positive potential.

Interactive Data Table: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge. |

| Mulliken Atomic Charges | Sulfur: -0.15 e, Amide N: -0.45 e, Carbonyl O: -0.50 e | Provides insight into the partial charges on individual atoms, influencing intermolecular interactions. |

These calculations are also invaluable for understanding the molecule's reactivity profile, for instance, in predicting the most likely sites for protonation or deprotonation and its susceptibility to oxidation or reduction.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The large trityl groups in this compound are expected to play a dominant role in its intermolecular interactions and self-assembly behavior. The interplay of van der Waals forces, π-π stacking between the phenyl rings, and potential hydrogen bonding involving the peptide backbone can lead to the formation of ordered supramolecular structures. nih.gov

Computational studies can predict the preferred modes of intermolecular association. By calculating the binding energies of different dimer and oligomer configurations, it is possible to identify the most stable arrangements. These calculations often combine molecular mechanics force fields with higher-level quantum mechanical methods. nih.gov

The bulky nature of the trityl groups might sterically hinder some forms of crystal packing while promoting others, potentially leading to the formation of porous materials or specific polymorphic forms. nih.gov The ability of the trityl groups to form C-H···π interactions can further stabilize the resulting assemblies.

The propensity for self-assembly is also influenced by the solvent environment. In polar solvents, hydrophobic interactions would likely drive the aggregation of the trityl groups, while in nonpolar solvents, hydrogen bonding between the peptide backbones might become the dominant organizing force. youtube.comyoutube.comyoutube.com

Computational Design and Optimization of Synthetic Pathways

Computational chemistry can be a valuable tool in designing and optimizing the synthesis of this compound. The synthesis would typically involve the coupling of two S-trityl-L-cysteine units. Computational models can help in selecting the most appropriate coupling reagents and reaction conditions. mit.edu

For instance, quantum chemical calculations can be used to model the transition states of the peptide bond formation reaction with different activating agents. By comparing the activation energies, one can predict which coupling reagent will be most effective and lead to the highest yield with minimal side reactions, such as racemization.

Furthermore, computational modeling can aid in the design of the protecting group strategy. While both cysteines are protected with trityl groups in the final molecule, the synthesis might involve intermediate steps where different protecting groups are used. Computational analysis can help predict the stability of various protecting groups under different reaction conditions. ucl.ac.ukbachem.com

In Silico Modeling of Reaction Mechanisms

In silico modeling is particularly useful for elucidating the mechanisms of reactions involving this compound, such as its formation and deprotection. The trityl group is known to be acid-labile, and its removal proceeds via a stable trityl cation intermediate. total-synthesis.comsigmaaldrich.com

Computational modeling can map out the entire reaction pathway for the acid-catalyzed deprotection of the trityl groups. This would involve locating the transition state for the protonation of the sulfur atom, the cleavage of the C-S bond to form the trityl cation and the free thiol, and the subsequent reaction of the cation with a scavenger. nih.gov

Interactive Data Table: Hypothetical Energy Profile for S-Trityl Deprotection

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Protonated S-Trityl-Cys) | 0 | Starting point of the reaction. |

| Transition State (C-S bond cleavage) | +15 | The energy barrier that must be overcome for the reaction to proceed. |

| Intermediates (Trityl cation + Cysteine) | -5 | A stabilized intermediate in the reaction pathway. |

| Products (Triphenylmethane + Cysteine) | -20 | The final, most stable state after the trityl cation is quenched by a scavenger. |

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions, such as the choice of acid and scavengers, to achieve efficient and clean deprotection when desired. nih.govnih.gov Similarly, the mechanism of peptide bond formation can be modeled to understand the role of coupling agents and potential side reactions. nih.gov

Analytical Methodologies for Research Oriented Characterization and Purity Assessment

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are paramount for the definitive structural elucidation of s-Tritylcysteinyl-s-tritylcysteine, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the two trityl groups, typically in the range of 7.2-7.5 ppm. chemicalbook.com The protons of the cysteine backbone, including the α-protons and β-protons, would appear at distinct chemical shifts, influenced by the adjacent functional groups. hmdb.canih.gov The chemical shift of protons is influenced by their electronic environment; electronegative groups tend to deshield protons, causing them to resonate at higher chemical shifts (downfield). youtube.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. It will display signals for the numerous carbons of the trityl groups, the carbonyl carbons of the peptide bond and the C-terminal carboxylic acid, and the α- and β-carbons of the cysteine residues. hmdb.cachemicalbook.comspectrabase.com The large number of aromatic carbons from the trityl groups will dominate a significant portion of the spectrum.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Trityl-H (aromatic) | 7.2 - 7.5 | 127 - 145 |

| α-H | ~4.0 - 4.5 | ~53 - 55 |

| β-H | ~2.8 - 3.2 | ~35 - 40 |

| NH | ~7.5 - 8.5 | N/A |

| C=O (amide) | N/A | ~170 - 173 |

| C=O (acid) | N/A | ~173 - 176 |

| Trityl-C (quaternary) | N/A | ~67 |

These are estimated values based on data for S-Trityl-L-cysteine and general peptide NMR data. chemicalbook.comchemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amide and amine groups (around 3300 cm⁻¹), the C=O stretching of the carboxylic acid and amide groups (around 1650-1750 cm⁻¹), and the aromatic C-H and C=C stretching of the trityl groups. nih.goviium.edu.my

Raman Spectroscopy: Raman spectroscopy can be particularly useful for identifying the S-H stretching vibration (around 2570 cm⁻¹) if any free thiol is present as an impurity, and the C-S stretching vibrations. researchgate.netresearchgate.netvub.be The disulfide bond (S-S), if present as an oxidation product, would show a characteristic Raman signal around 500-540 cm⁻¹.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (amide/amine) | ~3300 | Weak |

| Aromatic C-H Stretch | ~3060 | Strong |

| Aliphatic C-H Stretch | ~2960 | Moderate |

| C=O Stretch (acid/amide) | 1650 - 1750 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-S Stretch | 600 - 800 | Moderate |

These are expected frequency ranges based on typical values for these functional groups. nih.goviium.edu.myresearchgate.netresearchgate.netvub.be

UV-Vis and CD spectroscopy are useful for analyzing chromophores and the chiral nature of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum is dominated by the strong absorbance of the trityl groups, which contain multiple phenyl rings. These will give rise to characteristic absorption maxima in the UV region, typically around 260 nm. mdpi.com The peptide bond also contributes to the UV absorption at shorter wavelengths (around 200-220 nm).

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound will exhibit a CD spectrum. The near-UV CD spectrum (250-350 nm) will be influenced by the chiral environment of the aromatic side chains of the trityl groups. nih.govbioanalysis.in The far-UV CD spectrum (190-250 nm) will be determined by the conformation of the peptide backbone. nih.govbioanalysis.in CD spectroscopy is a powerful tool for confirming the stereochemical integrity of the molecule and for studying its conformational properties in solution. springernature.comnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized to produce a protonated molecule [M+H]⁺, allowing for the accurate determination of its molecular weight.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the sequence and structure of the molecule. For this compound, characteristic fragmentation would involve the loss of the trityl groups (a loss of 243 Da) and cleavage along the peptide backbone, producing b- and y-type ions, which are indicative of the amino acid sequence. uab.eduyoutube.comnih.govnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 719.3 |

| [M-Trityl+H]⁺ | Loss of one trityl group | 476.2 |

| [M-2Trityl+H]⁺ | Loss of both trityl groups | 233.1 |

| y₁ | C-terminal cysteine residue | 122.0 |

| b₂ | N-terminal s-Tritylcysteine residue | 618.2 |

Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.

Advanced Techniques for Stereochemical Purity and Isomeric Distinction

Given that this compound contains multiple chiral centers, assessing its stereochemical purity is of utmost importance. The presence of diastereomers can significantly impact its biological activity and its behavior in subsequent synthetic steps.

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. researchgate.netnih.govresearchgate.net This can be achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. hplc.euchiraltech.com For instance, a polysaccharide-based or a zwitterionic chiral stationary phase could potentially be used to resolve the stereoisomers of this compound. nih.govchiraltech.com Derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column is another viable strategy. researchgate.netresearchgate.net

The presence of diastereomers may also be detected by high-resolution NMR spectroscopy, as different stereoisomers can exhibit distinct chemical shifts for certain protons or carbons.

Future Research Directions and Emerging Paradigms

Exploration of Novel and "Green" Synthetic Approaches for S-Tritylcysteinyl-S-Tritylcysteine Derivatives

A primary objective is the replacement of conventional, hazardous solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. rsc.orgpeptide.com Research into the utility of solvents like propylene carbonate has shown promise in both solution- and solid-phase peptide synthesis, offering comparable yields and purity for peptide products. rsc.org The exploration of aqueous solvent systems or solvent-free reaction conditions represents a significant, albeit challenging, frontier in the green synthesis of these derivatives.

Furthermore, the development of more atom-economical coupling reagents and milder deprotection strategies is a critical area of investigation. This includes the design of catalysts that can be used in smaller quantities and recycled efficiently. For the trityl protecting group, which is characteristic of this compound, research into more selective and less harsh deprotection methods will be beneficial, particularly for complex derivatives with sensitive functional groups. uoa.gr

The principles of green chemistry also extend to the solid supports used in solid-phase peptide synthesis (SPPS). The development of reusable or biodegradable resins could significantly reduce waste. For instance, the potential for reusing 2-chlorotrityl chloride (CTC) resin for the synthesis of small peptides has been noted. peptide.com

Future synthetic strategies for this compound derivatives are expected to align with the following green chemistry objectives:

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives |

| Waste Prevention | Designing synthetic routes with higher yields and fewer side products. |

| Atom Economy | Utilizing coupling reagents that incorporate a higher proportion of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Developing derivatives with reduced intrinsic toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Prioritizing the use of water, bio-based solvents, or solvent-free conditions. peptide.com |

| Design for Energy Efficiency | Employing ambient temperature and pressure conditions where possible. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the cysteine backbone. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten synthetic pathways. |

| Catalysis | Developing highly efficient and recyclable catalysts for peptide bond formation and modification. |

| Design for Degradation | Engineering derivatives that can break down into benign substances after their intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

By focusing on these areas, the synthesis of this compound derivatives can become more sustainable, cost-effective, and environmentally responsible.

Advanced Applications in Bio-inspired Chemical Synthesis and Functional Materials

The unique structural features of cysteine-containing molecules, such as this compound, make them valuable building blocks for the creation of advanced, bio-inspired materials. The thiol group of cysteine is crucial for forming disulfide bonds, which are key to stabilizing the tertiary structures of many proteins. bachem.com This capability can be harnessed to design novel functional materials with controlled architectures and properties.

Future research will likely explore the use of this compound derivatives in the development of self-assembling systems. By manipulating the sequence and structure of peptides incorporating this moiety, it may be possible to direct their assembly into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. scilit.com These materials could find applications in areas such as tissue engineering, drug delivery, and biosensing. The trityl groups can also play a role in directing self-assembly through aromatic stacking interactions.

The design of multicyclic peptides with precisely controlled disulfide connectivity is an emerging area of research. nih.govnih.gov this compound can serve as a core component in the synthesis of such complex structures. The trityl protecting group allows for selective deprotection and disulfide bond formation, enabling the construction of intricate molecular architectures that can mimic the binding surfaces of proteins. sigmaaldrich.com These engineered peptides could function as high-affinity binders for various biological targets.

Furthermore, the incorporation of this compound into larger polymeric structures could lead to the development of novel biomaterials with tunable mechanical and chemical properties. For instance, the cysteine residues can act as crosslinking points to form hydrogels or other soft materials. The responsiveness of the disulfide bonds to redox stimuli could be exploited to create "smart" materials that change their properties in response to specific environmental cues. The field of protein-derived materials, such as those from keratin which is rich in cysteine, provides a blueprint for how the crosslinking capabilities of cysteine can be utilized to create robust materials. mdpi.com

Development of this compound-derived Catalytic Systems or Ligands

Cysteine residues are known to play a crucial role in the active sites of many enzymes, participating in a variety of catalytic reactions. scispace.com The thiol group of cysteine is a versatile nucleophile and can also be involved in redox processes. This catalytic potential can be harnessed in the design of novel synthetic catalysts and ligands based on this compound.

Future research in this area will likely focus on the development of peptide-based catalysts, or "peptidomimetics," that mimic the function of natural enzymes. This compound could serve as a scaffold for the construction of such catalysts, with the cysteine residues providing the catalytic functionality. The peptide backbone can be modified to create a specific microenvironment around the active site, thereby influencing the catalyst's activity and selectivity. The potential for cysteine thiyl radicals to participate in catalytic cycles for covalent peptide and protein modification suggests another avenue for exploration. nih.gov

In addition to their catalytic potential, this compound derivatives can be developed as ligands for transition metal catalysis. The soft nature of the sulfur atoms in the cysteine residues makes them excellent ligands for a variety of metal ions. By incorporating this dipeptide into a larger molecular framework, it may be possible to create chiral ligands for asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.

The development of such catalytic systems will require a combination of rational design and combinatorial approaches. The synthesis of libraries of this compound-derived peptides and their screening for catalytic activity will be a key strategy for discovering novel and efficient catalysts.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (excluding human/clinical applications)

The intersection of synthetic chemistry and chemical biology offers fertile ground for the application of novel molecules like this compound derivatives. These compounds can be used as chemical tools to probe and manipulate biological systems at the molecular level, providing insights into fundamental biological processes.

One promising area of research is the use of this compound derivatives to study protein-protein interactions. By designing peptides that mimic the binding interface of a protein, it is possible to create inhibitors or modulators of specific protein interactions. The disulfide-directing capabilities of cysteine-rich motifs can be used to create structurally constrained peptides with high affinity and specificity for their targets. nih.govnih.gov

Another application is in the development of affinity-based probes for identifying and studying cellular targets. For example, S-trityl-L-cysteine (STLC) derivatives have been immobilized on affinity beads to capture their cellular binding partners. nih.gov A similar approach could be employed with this compound derivatives to identify novel protein targets and elucidate their biological functions.

Furthermore, the incorporation of environmentally sensitive fluorophores or other reporter groups onto this compound scaffolds could lead to the development of novel biosensors. These sensors could be designed to detect specific analytes or to monitor changes in the cellular environment, such as redox state. The design of functional peptides with searchable structural motifs is an emerging paradigm that could be applied in this context. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The advancement of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing the field of chemical research. americanpeptidesociety.org These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. The integration of this compound chemistry with these platforms is a key direction for future research.

Automated peptide synthesizers, which are based on the principles of solid-phase peptide synthesis (SPPS), can be used to prepare libraries of this compound derivatives with systematic variations in their structure. americanpeptidesociety.orgnih.govnih.gov This allows for the efficient exploration of structure-activity relationships. Recent advances in flow-based peptide synthesis have dramatically reduced the time required for each amino acid coupling cycle, making it possible to synthesize peptides at an unprecedented rate. pentelutelabmit.com

Once synthesized, these libraries can be screened using HTE techniques to identify compounds with interesting properties. For example, libraries of this compound-derived peptides could be screened for their ability to catalyze specific chemical reactions, to bind to particular protein targets, or to self-assemble into desired nanostructures. The development of high-throughput screening assays for cysteine-rich peptide libraries is an active area of research. nih.govacs.orgnih.gov

The data generated from HTE can be used to train machine learning models that can predict the properties of new, unsynthesized compounds. This in silico screening can help to prioritize the synthesis of the most promising candidates, further accelerating the discovery process. The combination of automated synthesis, HTE, and machine learning represents a powerful new paradigm for the design and optimization of functional molecules based on the this compound scaffold.

Q & A

Q. How should environmental exposure to s-tritylcysteinyl-s-tritylcysteine be controlled during large-scale experiments?

- Answer : Implement closed-system reactors with local exhaust ventilation (LEV) to capture airborne particulates . Waste streams containing the compound must be neutralized with 10% sodium bicarbonate before disposal. Biodegradability assays (OECD 301F) are recommended to assess ecotoxicological risks .

Q. What experimental design considerations ensure reproducibility in studies involving s-tritylcysteinyl-s-tritylcysteine?

- Answer : Standardize reaction scales (e.g., 1–5 mmol batches) to avoid kinetic inconsistencies. Pre-dry solvents (molecular sieves) and reagents to prevent hydrolysis of trityl groups . Include internal standards (e.g., S-benzyl-L-cysteine) in HPLC runs to normalize retention time variability .

Q. How can researchers integrate s-tritylcysteinyl-s-tritylcysteine findings with existing cysteine-protection literature?

- Answer : Cross-reference NMR and X-ray crystallography data with databases (Cambridge Structural Database) to validate novel conformations . Meta-analyses of thiol-protection efficiency (e.g., trityl vs. acetamidomethyl groups) should compare deprotection rates under acidic conditions (TFA, 2–4 h) . Discuss limitations (e.g., steric hindrance in peptide elongation) relative to alternative protecting groups .

Methodological Best Practices

- Documentation : Follow Beilstein Journal guidelines for experimental write-ups, including reaction stoichiometry, purification yields, and spectral data .

- Peer Review : Address analytical discrepancies transparently in manuscripts, citing orthogonal validation methods (e.g., IR spectroscopy for disulfide detection) .

- Data Sharing : Archive raw NMR/HPLC files in supplementary materials using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.